"2'-Deoxy-N-(3-oxo-1-propenyl)cytidine" structure and properties
"2'-Deoxy-N-(3-oxo-1-propenyl)cytidine" structure and properties
2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC): A Comprehensive Technical Guide to Structure, Synthesis, and Pathobiology
Executive Summary
The intersection of oxidative stress, genomic instability, and immune activation is governed by a complex network of reactive metabolites. Among these, malondialdehyde (MDA)—a primary byproduct of lipid peroxidation and prostaglandin biosynthesis—acts as a potent electrophile capable of modifying DNA[1]. While the major adduct formed by MDA is the ring-closed pyrimidopurinone M1dG, the reaction also yields critical minor ring-opened adducts, notably 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) [2][3].
Traditionally viewed merely as a mutagenic lesion capable of inducing DNA interstrand crosslinks and base substitutions[4], OPdC has recently been thrust into the spotlight of immunology. Groundbreaking research identifies OPdC as a self-antigen that binds to the MHC-I-related molecule MR1, stimulating self-reactive MR1T cells[5]. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of OPdC’s structural chemistry, its dual role in mutagenesis and immune signaling, and field-proven methodologies for its synthesis and quantification.
Structural Chemistry and Physicochemical Properties
OPdC is an exocyclic, ring-opened DNA adduct. Unlike M1dG, which forms a fused tricyclic system on deoxyguanosine, OPdC forms via the nucleophilic attack of the exocyclic N4 amine of 2'-deoxycytidine on one of the electrophilic carbonyl carbons of MDA. Subsequent dehydration yields a stable enamine structure characterized by a 3-oxo-1-propenyl moiety extending from the nucleobase.
This extended, flexible side chain introduces significant steric hindrance during Watson-Crick base pairing, disrupting the DNA double helix and stalling high-fidelity replicative polymerases.
Table 1: Physicochemical and Structural Profile of OPdC
| Property | Specification | Mechanistic Significance |
| Chemical Name | N4-(3-oxo-1-propenyl)-2'-deoxycytidine | Defines the exact site of MDA adduction (N4 exocyclic amine). |
| CAS Number | 129124-79-4 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C12H15N3O5 | Reflects the addition of the MDA carbon skeleton (C3H2O) to dC. |
| Molecular Weight | 281.26 g/mol | Critical for mass spectrometry (MS) precursor ion targeting ([M+H]+ = 282). |
| Conformation | Ring-opened exocyclic adduct | Allows the oxopropenyl tail to interact with translesion polymerases or MR1 binding grooves. |
| Primary Precursors | Malondialdehyde (MDA), Base propenals | Links OPdC formation directly to lipid peroxidation and oxidative stress. |
Biochemical Formation and Pathological Significance
The biological relevance of OPdC is bifurcated into two distinct pathological pathways: genomic mutagenesis and immune activation.
Genomic Mutagenesis: Endogenous accumulation of reactive oxygen species (ROS) triggers the peroxidation of polyunsaturated fatty acids (PUFAs), releasing MDA. When MDA diffuses into the nucleus, it reacts with deoxycytidine residues. If unrepaired by the Nucleotide Excision Repair (NER) pathway, OPdC lesions block replication forks. Error-prone translesion synthesis (TLS) polymerases may bypass the lesion, frequently resulting in base substitutions or frameshift mutations[3][4].
MR1T Cell Activation: In a paradigm-shifting discovery, tumor cells experiencing high oxidative stress accumulate OPdC. This adduct is processed and presented on the cell surface by the non-polymorphic MR1 protein. MR1T cells recognize the OPdC-MR1 complex via their T-cell receptors (TCRs), triggering an immune response (IFN-γ release) against the stressed or malignant cell[5].
Biochemical pathway of OPdC formation from ROS and its dual role in mutagenesis and MR1T activation.
Table 2: Comparative Adduct Frequencies and Pathological Potential
| Adduct Type | Relative Frequency | Structural Nature | Primary Pathological Outcome |
| M1dG | Major (High) | Ring-closed (Tricyclic) | Frameshift mutations, strong replication block[3]. |
| OPdA | Minor (Low) | Ring-opened | Base substitutions, bypassed by Pol η/κ[3]. |
| OPdC | Minor (Low) | Ring-opened | Interstrand crosslinks, MR1T cell auto-antigen[4][5]. |
Experimental Methodologies and Protocols
To study OPdC in vitro or utilize it as a biomarker, researchers must synthesize highly pure standards and employ sensitive quantification methods. Free MDA is highly unstable and rapidly polymerizes, making direct synthesis challenging. The protocols below utilize a "one-pot" strategy using an MDA-equivalent precursor, followed by highly specific LC-MS/MS validation[1][2].
Step-by-step one-pot chemical synthesis workflow for generating high-purity OPdC standard.
Protocol 1: "One-Pot" Chemical Synthesis of OPdC
Causality & Rationale: 1,1,3,3-Tetraethoxypropane (TEP) is used as a stable acetal precursor. Acidic hydrolysis cleaves the acetal bonds to generate reactive MDA in situ, preventing premature polymerization. The reaction with 2'-deoxycytidine is buffered to pH 4.5; this specific acidity protonates the intermediate carbinolamine to facilitate dehydration into the final enamine, while preventing the depyrimidination of the nucleoside[2].
-
Precursor Hydrolysis: Add 5.0 mmol of TEP to 10 mL of 1N HCl. Incubate at 40°C for 30 minutes to fully liberate MDA.
-
Buffering: Adjust the solution to pH 4.5 using 1M Sodium Acetate.
-
Adduction: Add 1.0 mmol of 2'-deoxycytidine (dC) to the buffered MDA solution. Incubate in the dark at 37°C for 48 hours. Note: The excess of MDA drives the thermodynamic yield of the minor OPdC adduct.
-
Purification: Isolate the product using preparative Reversed-Phase HPLC (C18 column). Run a linear gradient of 0–30% acetonitrile in water (0.1% formic acid) over 40 minutes. Collect the fraction corresponding to OPdC.
-
Self-Validation System: Lyophilize the fraction and analyze via 1H NMR (D2O). The synthesis is validated by the presence of a distinct doublet at δ 9.25 ppm (J = 8.6 Hz), which corresponds to the terminal aldehyde proton of the 3-oxo-1-propenyl group[2].
Protocol 2: LC-MS/MS Quantification in Biological Samples
Causality & Rationale: Because OPdC is a minor adduct, it exists at extremely low frequencies (often <1 adduct per 10^7 normal bases) in genomic DNA. Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is mandatory. The protocol relies on the universal fragmentation behavior of deoxyribonucleosides—specifically, the cleavage of the glycosidic bond and the neutral loss of the 2'-deoxyribose moiety (-116 Da)[3].
-
DNA Digestion: Extract 50 µg of genomic DNA. Digest to single nucleosides using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours. Causality: Complete digestion is required to release the adduct from the DNA backbone for MS ionization.
-
Enrichment: Pass the digest through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol to remove bulk unmodified dC, and elute OPdC with 50% methanol.
-
Chromatography: Inject 10 µL onto an analytical C18 UPLC column using a water/methanol gradient containing 0.1% formic acid.
-
Mass Spectrometry (Self-Validation): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific SRM transition: m/z 282.1 → 166.1 .
-
Validation Logic: The precursor ion (282.1) represents protonated OPdC ([M+H]+). The product ion (166.1) represents the modified nucleobase after the neutral loss of deoxyribose (282 - 116 = 166). Detection of this exact transition at the correct retention time provides unequivocal proof of OPdC presence[3].
-
Future Perspectives in Drug Development
The identification of OPdC as an MR1T cell ligand fundamentally shifts its classification from a mere biomarker of oxidative damage to an active immunological signaling molecule[5]. For drug development professionals, this opens novel therapeutic avenues:
-
Cancer Immunotherapy: Pharmacologically inducing localized lipid peroxidation in tumor microenvironments could artificially elevate OPdC levels, thereby flagging chemoresistant tumors for MR1T-mediated destruction.
-
Autoimmune Modulation: In conditions where oxidative stress drives unwanted self-reactivity, designing small molecules that scavenge MDA or block the MR1-OPdC interaction could serve as potent immunosuppressants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. “ONE-POT” SYNTHESES OF MALONDIALDEHYDE ADDUCTS OF NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
